5-Chloro-N,2-dimethylaniline hydrochloride is a chemical compound with the molecular formula C₈H₁₁Cl₂N and a molecular weight of approximately 192.09 g/mol. It is classified as an aromatic amine, featuring a chloro substituent at the fifth position and two methyl groups at the second position of the aniline structure. The compound is typically encountered in its hydrochloride salt form, which enhances its solubility in water and makes it suitable for various applications in research and industry .
As information on 5-Chloro-N,2-dimethylaniline hydrochloride is limited, it's best to handle it with caution assuming similar properties to other aromatic amines. These can include:
The chemical reactivity of 5-Chloro-N,2-dimethylaniline hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the chloro group. This compound can participate in:
Research has indicated that 5-Chloro-N,2-dimethylaniline hydrochloride exhibits biological activity that may include:
The synthesis of 5-Chloro-N,2-dimethylaniline hydrochloride generally involves:
This method allows for relatively straightforward synthesis while ensuring high purity levels of the final product .
5-Chloro-N,2-dimethylaniline hydrochloride finds various applications in:
Studies exploring the interactions of 5-Chloro-N,2-dimethylaniline hydrochloride with other compounds have shown:
Several compounds share structural similarities with 5-Chloro-N,2-dimethylaniline hydrochloride. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
N,N-Dimethylaniline | Two methyl groups on nitrogen | Commonly used as a precursor in dye synthesis |
2-Chloroaniline | Chloro substituent on aniline | Used primarily in dye manufacturing |
4-Chloro-N,N-dimethylaniline | Chloro substituent at the para position | Exhibits different reactivity patterns |
3-Chloroaniline | Chloro substituent at the meta position | Known for its use in pesticide formulations |
5-Chloro-N,2-dimethylaniline hydrochloride is unique due to its specific substitution pattern that influences its reactivity and biological activity compared to these similar compounds .